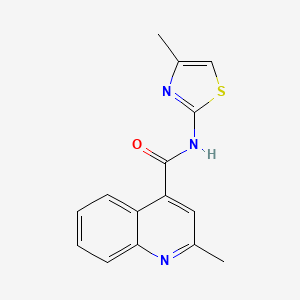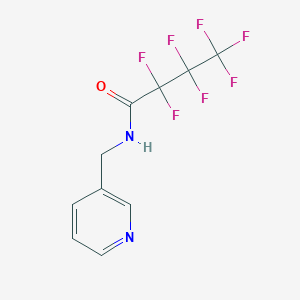
2,2,3,3,4,4,4-heptafluoro-N-(pyridin-3-ylmethyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3,3,4,4,4-Heptafluoro-N-(pyridin-3-ylmethyl)butanamide is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high thermal stability and resistance to chemical reactions, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,4-heptafluoro-N-(pyridin-3-ylmethyl)butanamide typically involves the reaction of heptafluorobutyric acid with pyridin-3-ylmethanamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent like thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and impurities.
化学反応の分析
Types of Reactions
2,2,3,3,4,4,4-Heptafluoro-N-(pyridin-3-ylmethyl)butanamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Oxidation Reactions: Although resistant to oxidation, under extreme conditions, it can be oxidized to form different products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield fluorinated derivatives, while reduction reactions can produce amine derivatives.
科学的研究の応用
2,2,3,3,4,4,4-Heptafluoro-N-(pyridin-3-ylmethyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex fluorinated compounds.
Biology: Employed in the study of enzyme interactions due to its stability and resistance to metabolic degradation.
Medicine: Investigated for potential use in drug development, particularly for its ability to enhance the stability and bioavailability of pharmaceuticals.
Industry: Utilized in the production of high-performance materials, including coatings and polymers, due to its thermal and chemical stability.
作用機序
The mechanism by which 2,2,3,3,4,4,4-heptafluoro-N-(pyridin-3-ylmethyl)butanamide exerts its effects involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The fluorine atoms contribute to the compound’s high electronegativity, enhancing its binding affinity to specific enzymes or receptors. This interaction can modulate the activity of these molecular targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
2,2,3,3,4,4,4-Heptafluorobutylamine: Similar in structure but lacks the pyridin-3-ylmethyl group.
2,2,3,3,4,4,4-Heptafluoro-1-butanol: Contains a hydroxyl group instead of the amide group.
2,2,3,3,4,4,4-Heptafluorobutyl methacrylate: Used in polymer synthesis, differing in functional groups.
Uniqueness
2,2,3,3,4,4,4-Heptafluoro-N-(pyridin-3-ylmethyl)butanamide is unique due to the presence of both the heptafluorobutyl and pyridin-3-ylmethyl groups, which confer distinct chemical properties. Its high thermal stability, resistance to chemical reactions, and ability to interact with biological targets make it valuable in various fields of research and industry.
特性
CAS番号 |
416888-50-1 |
|---|---|
分子式 |
C10H7F7N2O |
分子量 |
304.16 g/mol |
IUPAC名 |
2,2,3,3,4,4,4-heptafluoro-N-(pyridin-3-ylmethyl)butanamide |
InChI |
InChI=1S/C10H7F7N2O/c11-8(12,9(13,14)10(15,16)17)7(20)19-5-6-2-1-3-18-4-6/h1-4H,5H2,(H,19,20) |
InChIキー |
IXYZKAMLEHNPAI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)CNC(=O)C(C(C(F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


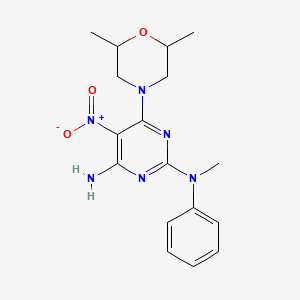
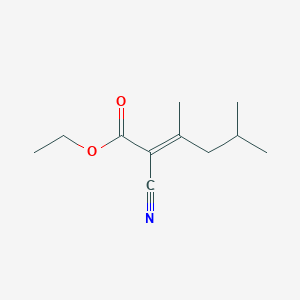
![N-[3-(furan-2-yl)-4-methylpentyl]-N-[(4-propan-2-yloxyphenyl)methyl]acetamide](/img/structure/B14158911.png)

![N-(3-ethoxypropyl)-1-{[4-(methylsulfanyl)phenyl]sulfonyl}piperidine-4-carboxamide](/img/structure/B14158927.png)
![4-chloro-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol](/img/structure/B14158945.png)

![N-[1-(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide](/img/structure/B14158956.png)
![(2Z)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B14158963.png)
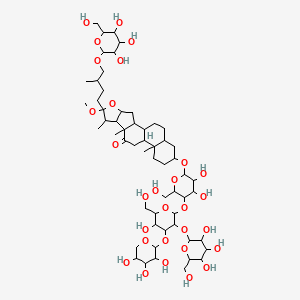
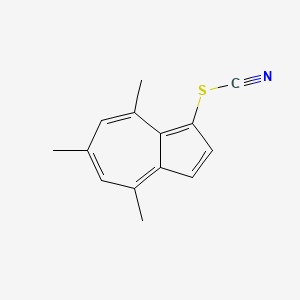
![3-(1,3-benzodioxol-5-ylmethyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14158992.png)

